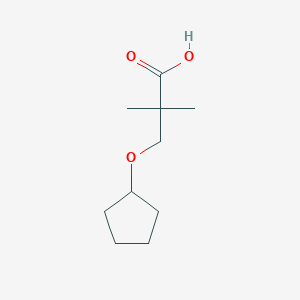
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopentyloxy group attached to a 2,2-dimethylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of cyclopentanol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste.
化学反応の分析
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The cyclopentyloxy group may facilitate binding to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
類似化合物との比較
Similar Compounds
Cyclopentyl acetate: Similar in structure but with an acetate group instead of a 2,2-dimethylpropanoic acid backbone.
Cyclopentyl methanol: Contains a hydroxyl group instead of the ester linkage.
2,2-Dimethylpropanoic acid: Lacks the cyclopentyloxy group.
Uniqueness
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclopentyloxy group and the 2,2-dimethylpropanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-cyclopentyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)7-13-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12) |
InChIキー |
RKTHAMNTXVWQTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1CCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
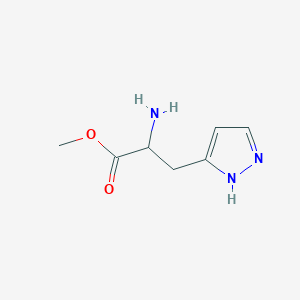
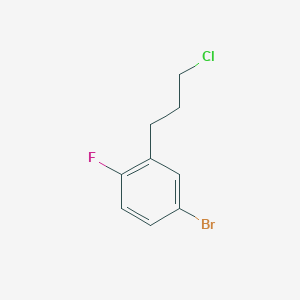
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
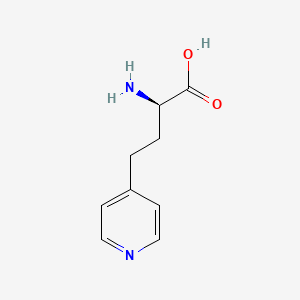

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
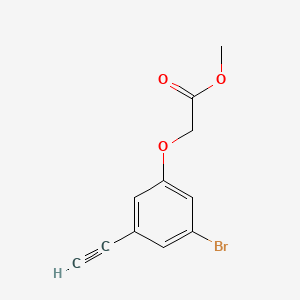
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)



![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
